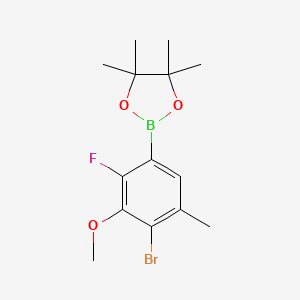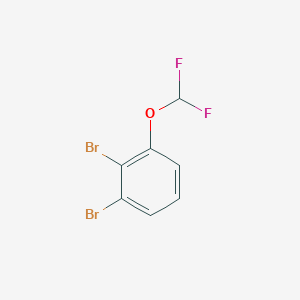![molecular formula C7H7BrN2O B14027928 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine typically involves the bromination of 2,3-dihydrofuro[3,2-c]pyridin-4-amine. One common method includes dissolving the intermediate compound in acetonitrile (ACN) and adding a solution of N-bromosuccinimide (NBS) dropwise at a low temperature, usually around -10°C, in darkness to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding ketone or aldehyde .
科学的研究の応用
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms and potential drug targets.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[3,2-c]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2,3-Dihydrofuro[3,2-c]pyridin-4-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Shares the bromine atom but has a different core structure, leading to distinct properties and applications.
4-Hydroxy-2-quinolones: Similar in terms of heterocyclic structure but with different functional groups and biological activities.
Uniqueness
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine is unique due to its specific combination of the furo[3,2-c]pyridine core and the bromine atom, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound in various fields of research and industrial applications .
特性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC名 |
7-bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-10-7(9)4-1-2-11-6(4)5/h3H,1-2H2,(H2,9,10) |
InChIキー |
AOJUXSPPPSVYSU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C(=NC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




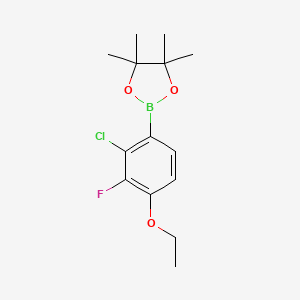
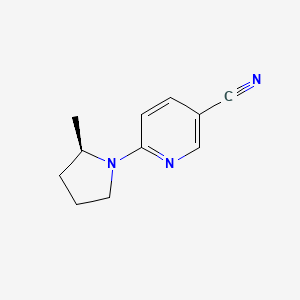

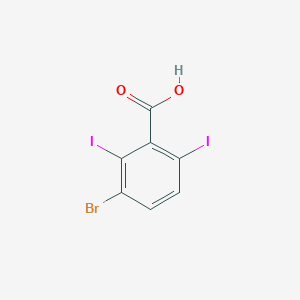
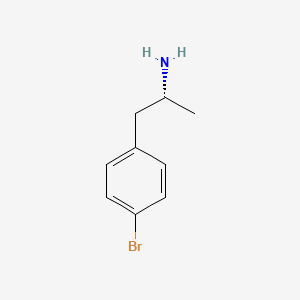

![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
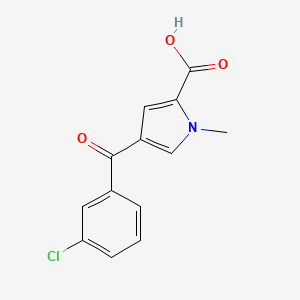
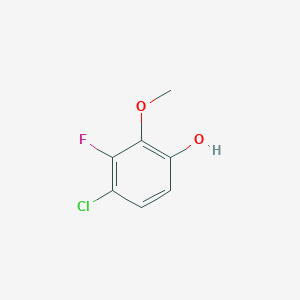
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
